

Application Notes and Protocols: Gene Expression Analysis Following ML221 Treatment

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Compound of Interest

Compound Name: ML221

Cat. No.: B15608583

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Introduction

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] The apelin/APJ system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism, and its dysregulation is linked to various diseases.[3][4] **ML221** exerts its effects by blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, apelin, to the APJ receptor.[1][5] This blockade affects both G protein-dependent pathways, which modulate cyclic adenosine monophosphate (cAMP) levels, and β -arrestin-mediated pathways.[1] Understanding the impact of **ML221** on global gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the apelin/APJ system.

These application notes provide a comprehensive guide to studying the effects of **ML221** treatment on gene expression. Included are detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of ML221

ML221 functions as a competitive antagonist at the apelin receptor. It binds to the receptor, preventing the conformational changes necessary for its activation. This, in turn, inhibits the binding of apelin and the subsequent activation of downstream signaling pathways.[1] The

primary signaling cascades affected are the G protein-dependent pathway, which influences adenylyl cyclase activity and intracellular cAMP levels, and the β -arrestin pathway, which is involved in receptor desensitization and G protein-independent signaling.[1][5]

Data Presentation

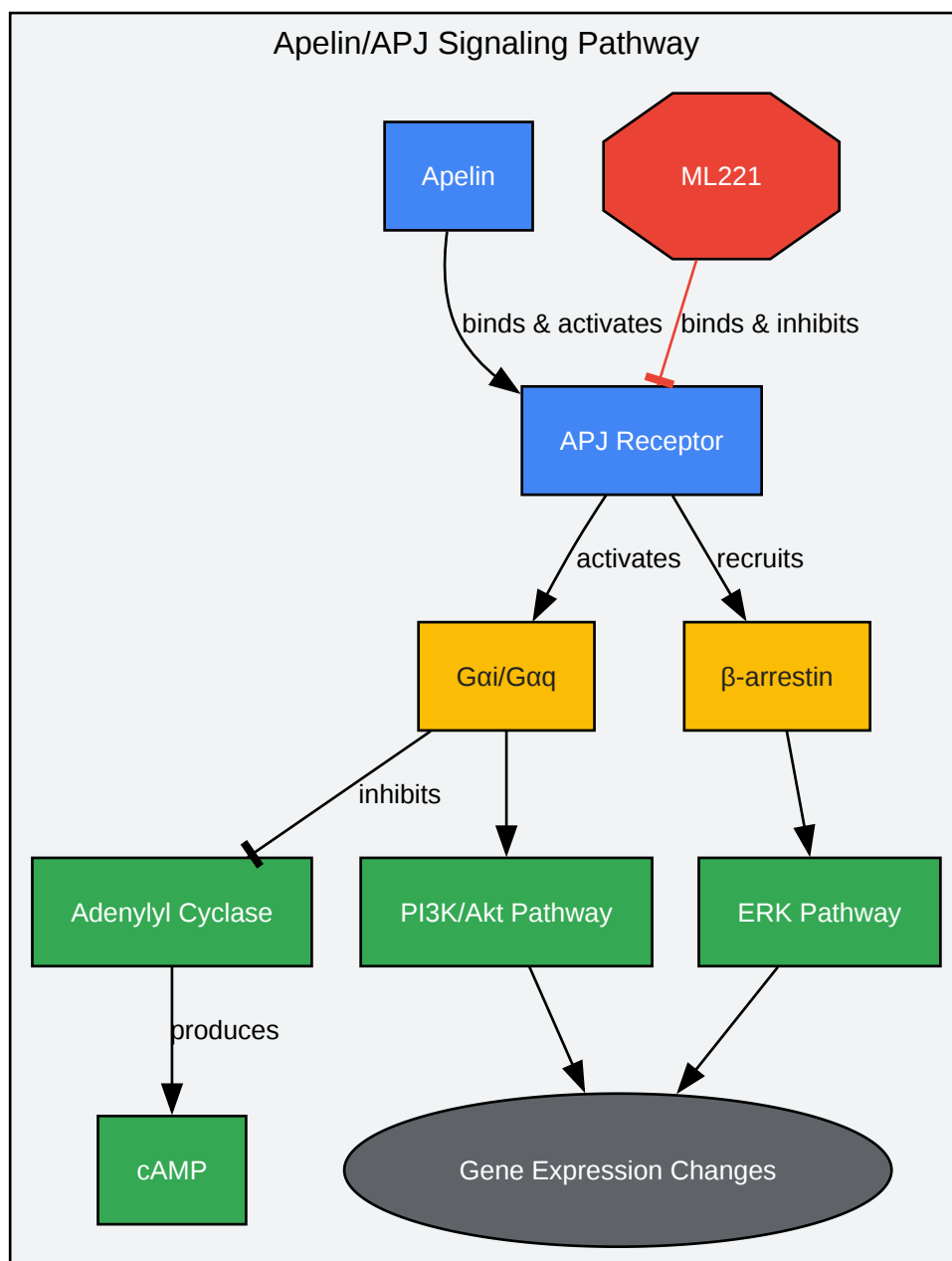
Table 1: In Vitro Efficacy of ML221

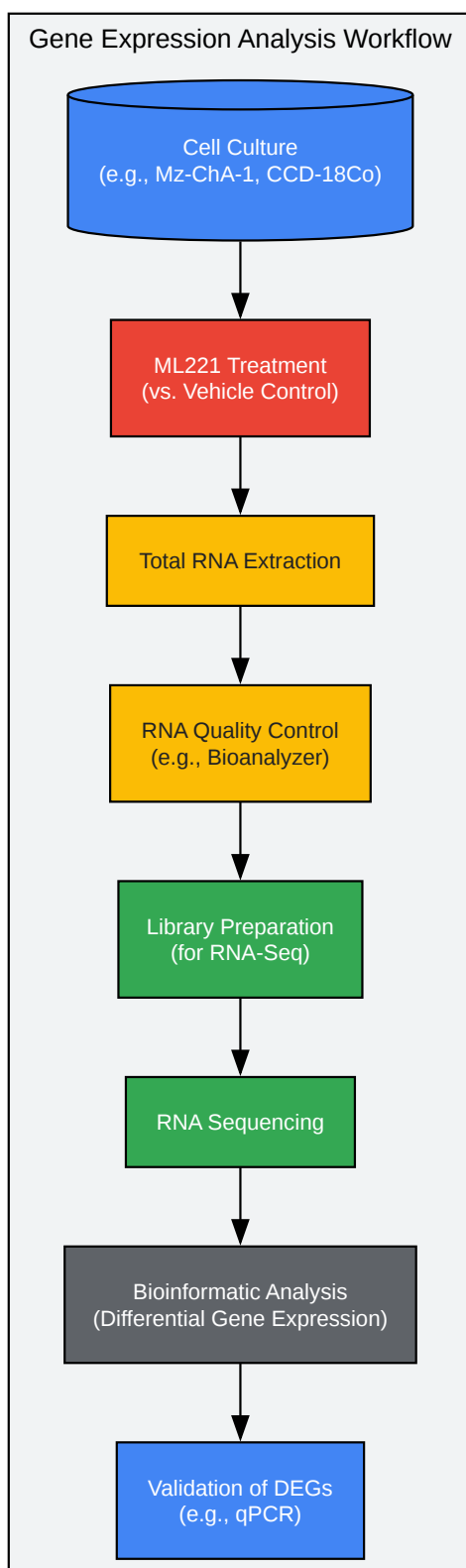
Assay Type	Parameter	Value	Cell Line	Reference
cAMP Assay	IC50	0.70 μ M	CHO-K1	[6]
β -arrestin Recruitment Assay	IC50	1.75 μ M	U2OS	[6]
Cholangiocarcinoma Cell Proliferation (PCNA)	Inhibition	Significant at 7.5, 10, 15 μ M	Mz-ChA-1	[7]
Angiogenic Factor Expression (VEGF-A)	Inhibition	Significant at 7.5, 10, 15 μ M	Mz-ChA-1	[7]

Table 2: Reported Gene Expression Changes Induced by ML221 Treatment

Gene	Direction of Change	Cell/Tissue Type	Experimental Context	Reference
VEGF-A	Down-regulated	Mz-ChA-1 (Cholangiocarcinoma)	In vitro	[7]
Ang-1	Down-regulated	Mz-ChA-1 (Cholangiocarcinoma)	In vitro	[7]
Ang-2	Down-regulated	Mz-ChA-1 (Cholangiocarcinoma)	In vitro	[7]
PCNA	Down-regulated	Mz-ChA-1 (Cholangiocarcinoma)	In vitro	[7]
Ki-67	Down-regulated	Mz-ChA-1 (Cholangiocarcinoma)	In vitro	[7]
TGFβ1	Up-regulated	CCD-18Co (Colon Fibroblasts)	In vitro	[8]
ACTA2 (α-SMA)	Up-regulated	CCD-18Co (Colon Fibroblasts)	In vitro	[8]
BCL2	Up-regulated	Mouse Testis	In vivo	[9]
AR	Up-regulated	Mouse Testis	In vivo	[9]
BAX	Down-regulated	Mouse Testis	In vivo	[9]
Active Caspase3	Down-regulated	Mouse Testis	In vivo	[9]

Signaling Pathways and Experimental Workflows





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